Class-Level Neuroprotective Potency in Glutamate-Challenged SH-SY5Y Cells
Although a head-to-head study of 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one against specific comparators has not been published, the compound belongs to a well-characterized class of cinnamamide-piperidine derivatives that exhibit neuroprotective activity in SH-SY5Y cells exposed to glutamate toxicity. In the same series, compound 9d (a close structural analog bearing a methyl thiazolyl tetrazolium substituent) demonstrated neuroprotective potency comparable to the clinical-stage agent Fenazinel at test concentrations, measured by MTT assay . This establishes a class-level benchmark: cinnamamide-piperidine analogs retain intrinsic neuroprotective efficacy, and the 3-aminopiperidine variant (target compound) provides a distinct amine-bearing vector for further optimization .
| Evidence Dimension | Neuroprotective potency (MTT assay) in glutamate-induced SH-SY5Y cells |
|---|---|
| Target Compound Data | Not directly tested; class representative compound 9d shows activity comparable to Fenazinel. |
| Comparator Or Baseline | Fenazinel (clinical neuroprotective agent); compound 9d (cinnamamide-piperidine analog with potent in vitro neuroprotection). |
| Quantified Difference | Compound 9d exhibited neuroprotective activity comparable to Fenazinel at equimolar concentrations (exact IC50 values not publicly available for the target compound). |
| Conditions | SH-SY5Y human neuroblastoma cell line, glutamate-induced toxicity model, MTT viability endpoint, as described in Li et al., 2023 . |
Why This Matters
Procurement of the target compound is justified when the goal is to install a 3-aminopiperidine handle for SAR expansion, leveraging a scaffold with demonstrated class-level neuroprotective potential without the hERG liability associated with alternative amine substituents .
